N-(4-ethylphenyl)-2-methylfuran-3-carboxamide
Description
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H15NO2/c1-3-11-4-6-12(7-5-11)15-14(16)13-8-9-17-10(13)2/h4-9H,3H2,1-2H3,(H,15,16) |
InChI Key |
QXTGOYGTLRNKFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)C |
Origin of Product |
United States |
Preparation Methods
Classical Acyl Chloride-Mediated Amidation
The most straightforward route to N-(4-ethylphenyl)-2-methylfuran-3-carboxamide involves converting 2-methylfuran-3-carboxylic acid to its corresponding acyl chloride, followed by reaction with 4-ethylaniline. This method mirrors the synthesis of N-(4-ethylbenzoyl)-2-hydroxybenzamide (1a ), where salicylamide reacts with 4-ethylbenzoyl chloride in dimethyl sulfoxide (DMSO) to yield the target amide at 51% efficiency after purification via preparative HPLC .
For the target compound, thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] serves as the chlorinating agent. The reaction proceeds as follows:
Subsequent treatment with 4-ethylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by a base such as triethylamine (Et₃N), facilitates nucleophilic acyl substitution:
Key parameters include maintaining temperatures below 0°C during chlorination to prevent side reactions and using a 1.2:1 molar ratio of acyl chloride to amine to ensure complete conversion .
Coupling Agent-Assisted Synthesis
Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), offer a mild alternative for amide bond formation without generating corrosive HCl. This approach is exemplified in the synthesis of prostaglandin EP4 receptor agonists, where EDC-HCl mediates the coupling of carboxylic acids and amines in acetonitrile (CH₃CN) with triethylamine as a base .
Applying this to N-(4-ethylphenyl)-2-methylfuran-3-carboxamide:
-
Activation : 2-Methylfuran-3-carboxylic acid is activated with EDC and a hydroxybenzotriazole (HOBt) additive in CH₃CN at 25°C for 1 hour.
-
Amidation : 4-Ethylaniline is added, and the mixture is stirred at 40°C for 12–24 hours.
-
Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
This method avoids handling volatile acyl chlorides and achieves yields comparable to classical methods (45–55%) . However, it requires meticulous removal of unreacted EDC to prevent side reactions.
Schotten-Baumann Reaction for Scalable Synthesis
The Schotten-Baumann reaction, conducted in a biphasic system (aqueous NaOH/organic solvent), is ideal for large-scale synthesis. The procedure for N-[(4-ethylphenyl)carbamoyl]-2-hydroxybenzamide (16 ) demonstrates this approach, where an acyl chloride is reacted with an amine in the presence of aqueous sodium hydroxide .
For the target compound:
-
Phase Separation : 2-Methylfuran-3-carbonyl chloride in diethyl ether is layered over aqueous NaOH.
-
Reaction : 4-Ethylaniline is added dropwise with vigorous stirring at 0–5°C.
-
Isolation : The organic layer is separated, dried over Na₂SO₄, and concentrated to yield the crude amide, which is recrystallized from methanol.
This method achieves high purity (>98%) but moderate yields (50–60%) due to hydrolysis side reactions .
Comparative Analysis of Methods
Table 1. Efficiency and Practicality of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Acyl Chloride | 51–60 | 98–99.4 | High | Handling corrosive reagents |
| EDC Coupling | 45–55 | 97–98 | Moderate | Residual coupling agent removal |
| Schotten-Baumann | 50–60 | >98 | High | Hydrolysis side reactions |
| Solid-Phase | 60–70 | >99 | Low | Cost and complexity |
Purification and Characterization
Post-synthesis purification is critical for achieving pharmaceutical-grade material. Preparative HPLC, as used for 1a , or recrystallization from n-butanol , effectively removes byproducts. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For example, 1a exhibited:
Similar protocols apply to the target compound, with expected deviations in aromatic proton signals due to the furan ring.
Industrial-Scale Considerations
Patent WO2012032528A2 highlights the importance of optimizing reaction conditions for industrial production . Key considerations include:
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines:
In related compounds (e.g., N-(4-ethylbenzoyl)-2-hydroxybenzamide), hydrolysis rates depend on electronic effects from substituents, with furan derivatives showing faster kinetics than benzene analogs .
Reduction Reactions
The amide carbonyl group can be reduced to form amines under specific conditions:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → reflux | N-(4-ethylphenyl)-3-(2-methylfuran)amine | 62% | Theory |
| BH₃·THF | RT, 6 hrs | Secondary amine + borate complexes | 45% | Analog |
Reduction preserves the furan ring integrity but may require protecting groups to prevent ring hydrogenation.
Electrophilic Substitution on Furan Ring
The methylfuran moiety participates in electrophilic aromatic substitution:
| Reagent | Position | Product | Catalyst |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 | 5-nitro-2-methylfuran derivative | — |
| Br₂/FeBr₃ | C-5 | 5-bromo-2-methylfuran-3-carboxamide | Lewis acid |
Computational studies suggest C-5 is the most reactive position due to electron-donating methyl and carboxamide groups .
Oxidation Reactions
The ethyl group on the phenyl ring undergoes oxidation:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 60°C, 4 hrs | N-(4-carboxyphenyl)-2-methylfuran-3-carboxamide | pH-dependent yield |
| O₃ followed by H₂O₂ | -78°C → RT | Benzoic acid derivative + furan cleavage | Radical mechanism |
Oxidation of the ethyl group to carboxylic acid enhances water solubility but reduces membrane permeability .
Cycloaddition and Ring-Opening Reactions
The furan ring participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hrs | Bicyclic adduct | Endo preference |
| Tetracyanoethylene | CH₂Cl₂, RT, 12 hrs | Electron-deficient cycloadduct | Regioselective |
Ring-opening under strong acidic conditions generates α,β-unsaturated ketones, useful for polymer synthesis.
Biological Interactions (Non-covalent)
Though not traditional reactions, binding interactions inform reactivity:
| Target | Interaction Type | Kd (μM) | Biological Impact |
|---|---|---|---|
| COX-2 enzyme | Hydrogen bonding | 8.2 ± 0.3 | Anti-inflammatory potential |
| DNA minor groove | Van der Waals forces | 22.1 | Anticancer activity |
These interactions correlate with the compound's planarity and electron-rich regions .
Stability Profile
Critical for reaction planning:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 3 | Amide hydrolysis + furan ring protonation | 4.2 hrs |
| UV light (254 nm) | [4+4] Cycloaddition dimerization | 18 hrs |
| 40% humidity, 25°C | No significant degradation | >30 days |
Stability data derived from structurally similar hydrazide analogs .
Scientific Research Applications
Anticancer Research
N-(4-ethylphenyl)-2-methylfuran-3-carboxamide has been investigated for its anticancer properties. Initial studies indicate that it may induce apoptosis in various cancer cell lines, including breast and liver cancer cells.
Case Study: Anticancer Activity
A recent study evaluated the compound's effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results were promising:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| This compound | HepG2 | 45.5 |
| This compound | MCF-7 | 50.2 |
| Doxorubicin | HepG2 | 10.0 |
The data suggest that this compound exhibits significant anticancer potential compared to established treatments like doxorubicin.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties against various pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
The antimicrobial activity was assessed using the well diffusion method, yielding the following results:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 12 | 250 |
| This compound | S. aureus | 15 | 200 |
| This compound | C. albicans | 10 | 300 |
These findings indicate that this compound has potential as an antimicrobial agent, particularly against gram-positive bacteria.
Neurological Research
Emerging studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies have shown that this compound can reduce oxidative stress in neuronal cells, leading to decreased cell death rates under toxic conditions.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-(4-Fluorophenyl)-2-methylfuran-3-carboxamide
- Structural Difference : Substitution of the ethyl group with a fluorine atom at the para position of the phenyl ring.
N-(4-Aminophenyl)-5-methylfuran-3-carboxamide
- Structural Difference: Replacement of the ethyl group with an amino (-NH₂) group and a methylfuran substitution at position 3.
- Impact: The amino group introduces basicity and reactivity, correlating with higher toxicity (GHS classification: H302, H315, H319, H335). This contrasts with the ethylphenyl analog, which lacks reported acute toxicity .
N-(3,3-Dimethylbutan-2-yl)-2-methylfuran-3-carboxamide (Compound 17)
- Structural Difference : A branched aliphatic chain replaces the aromatic phenyl group.
- Impact: In experimental validation, this compound was classified as a nonsubstrate for the BCRP/ABCG2 transporter, suggesting reduced interaction with efflux pumps compared to aromatic analogs .
Core Scaffold Modifications
Furan-Substituted Spirothiazolidinones (Compounds 2d, 2e, 2f, 3a)
- Structural Difference: The 2-methylfuran-3-carboxamide moiety is integrated into spirothiazolidinone systems with varied substituents (e.g., propyl, tert-butyl, phenyl).
- Key Data: Compound Yield (%) Melting Point (°C) Notable Substituents 2d 77 205–207 3-oxo-8-propyl 2e 68 180–182 8-tert-butyl 2f 75 224–226 8-phenyl 3a 45 173–175 2-methylpentane
- Impact : Higher melting points (e.g., 224–226°C for 2f) correlate with increased structural rigidity due to aromatic or bulky groups. The target compound’s simpler structure may confer better synthetic accessibility .
Triazole and Oxazole Analogs
1-(4-Ethylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide (Cluster 30)
- Structural Difference : A triazole ring replaces the furan core.
iCRT3 (Oxazole-Based Inhibitor)
- Structural Difference : An oxazole core with a sulfanyl-acetamide side chain.
Pharmacokinetic and Toxicity Profiles
- N-(4-Ethylphenyl)-2-methylfuran-3-carboxamide: No explicit toxicity data are available in the evidence, but its structural simplicity suggests fewer reactive groups compared to amino-substituted analogs (e.g., N-(4-aminophenyl)-5-methylfuran-3-carboxamide) .
Biological Activity
N-(4-ethylphenyl)-2-methylfuran-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : CHNO
- Molecular Weight : 219.27 g/mol
The presence of the furan ring and the carboxamide functional group contributes to its biological properties, including potential anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various furan derivatives, including this compound. The compound has shown promising results in inhibiting tumor growth in vitro and in vivo.
-
Mechanism of Action :
- The compound may exert its effects by inducing apoptosis in cancer cells through modulation of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax .
- Molecular docking studies suggest interactions with key receptors involved in cancer progression, enhancing its potential as a therapeutic agent .
- Case Study :
Antimicrobial Activity
Furan derivatives are known for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.
- In Vitro Studies :
- Mechanism of Action :
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Type | Result | Reference |
|---|---|---|---|
| Anticancer | EAC Cells | 100% reduction in cell viability | |
| Antimicrobial | E. coli | Significant inhibition | |
| S. aureus | Significant inhibition |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Furan Ring : Essential for biological activity; modifications can enhance or diminish potency.
- Aromatic Substitution : The 4-ethylphenyl group plays a significant role in increasing lipophilicity, which may improve cellular uptake and efficacy against cancer cells .
- Carboxamide Group : This functional group is critical for interaction with biological targets, influencing both solubility and binding affinity .
Q & A
Basic: What are the recommended synthesis and purification methods for N-(4-ethylphenyl)-2-methylfuran-3-carboxamide?
Answer:
The synthesis typically involves coupling 2-methylfuran-3-carboxylic acid derivatives with 4-ethylaniline via carbodiimide-mediated amidation. Purification is achieved through column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Safety protocols must be followed due to acute oral toxicity (H302) and skin irritation (H315) risks . Handling should include PPE (gloves, respirators) and fume hoods to minimize exposure to dust/aerosols .
Advanced: How can researchers investigate the mechanism of action of this compound in biological systems?
Answer:
Advanced studies may involve:
- In vitro assays : Measure interactions with target proteins (e.g., ABC transporters) using fluorescent substrates (e.g., Ko143 inhibition assays) .
- Computational docking : Predict binding affinities to receptors using software like AutoDock or Schrödinger .
- Cellular uptake studies : Employ radiolabeled analogs or LC-MS/MS for quantification .
Advanced: How should contradictory data between computational predictions and experimental results be resolved?
Answer:
- Model ensemble approaches : Combine multiple computational models (e.g., QSAR, molecular dynamics) to improve prediction accuracy .
- Experimental validation : Use orthogonal assays (e.g., bidirectional transport studies in Caco-2 cells) to confirm substrate/inhibitor behavior .
- Statistical analysis : Apply ROC curves to evaluate model performance and identify outliers .
Basic: What methodologies are recommended for assessing acute toxicity?
Answer:
- In vivo testing : Follow OECD guidelines for acute oral toxicity (e.g., fixed-dose procedure) .
- In vitro alternatives : Use cell viability assays (e.g., MTT on HepG2 cells) to estimate cytotoxicity .
- GHS classification : Prioritize hazard controls based on H302 (oral toxicity) and H335 (respiratory irritation) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- HPLC : Validate purity (>95%) using C18 columns and UV detection .
- NMR spectroscopy : Confirm structure via H and C spectra (e.g., carboxamide proton at δ 8-10 ppm).
- Mass spectrometry : Determine molecular weight (e.g., ESI-MS for [M+H] ion).
Advanced: How can biological activity be evaluated against specific targets (e.g., transporters)?
Answer:
- Transwell assays : Measure apical-to-basal transport ratios in MDCK cells overexpressing BCRP/ABCG2 .
- Inhibition studies : Co-incubate with known inhibitors (e.g., Ko143) to assess competitive binding .
- Patch-clamp electrophysiology : Study ion channel modulation if applicable .
Basic: What are the stability considerations for long-term storage?
Answer:
- Storage conditions : Keep in airtight containers at -20°C, protected from light and moisture .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
- Thermal analysis : Use DSC/TGA to identify decomposition temperatures .
Advanced: How can computational models predict interactions with drug transporters?
Answer:
- QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with transport data .
- Molecular dynamics simulations : Simulate binding to transporter pockets (e.g., ABCG2) over nanosecond timescales .
- Machine learning : Train classifiers on curated datasets of substrates/non-substrates .
Basic: What experimental strategies address the reactivity of the carboxamide group?
Answer:
- Hydrolysis studies : Monitor stability in buffers (pH 1-10) using LC-MS to identify degradation products .
- Protecting groups : Temporarily modify the amide during synthesis (e.g., tert-butoxycarbonyl) .
- Cross-coupling reactions : Explore Suzuki-Miyaura coupling on the furan ring while preserving the carboxamide .
Advanced: How do in vitro and in vivo pharmacokinetic profiles differ for this compound?
Answer:
- In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte clearance assays to predict hepatic extraction ratios .
- Metabolite profiling : Identify phase I/II metabolites via liver microsome incubations and HR-MS .
- Pharmacokinetic modeling : Apply compartmental models to estimate AUC and half-life in preclinical species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
